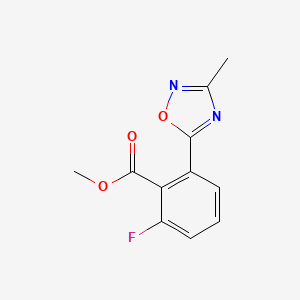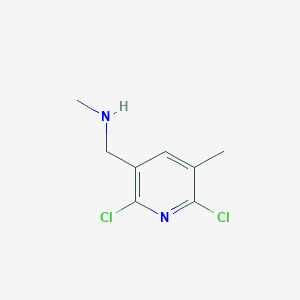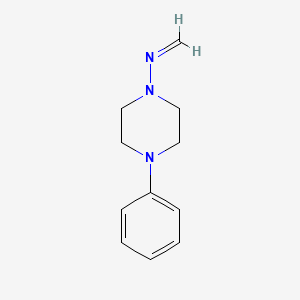![molecular formula C20H17ClN2O2 B13866806 Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- CAS No. 616882-48-5](/img/structure/B13866806.png)
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a complex organic compound that belongs to the quinoline family. Quinolines are aromatic compounds characterized by a benzene ring fused with a pyridine ring. This particular compound is notable for its unique structure, which includes a chloro group and an indole moiety with a methoxyethoxy substituent. Quinolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Applications De Recherche Scientifique
Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-chloroquinoline
- 3-chloroquinoline
- 5-chloroquinoline
Uniqueness
What sets quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
616882-48-5 |
|---|---|
Formule moléculaire |
C20H17ClN2O2 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C20H17ClN2O2/c1-24-8-9-25-15-6-7-18-14(10-15)12-19(22-18)16-11-13-4-2-3-5-17(13)23-20(16)21/h2-7,10-12,22H,8-9H2,1H3 |
Clé InChI |
PGKBHQZPZCXHDW-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)

![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)


![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)


![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)
